![molecular formula C20H24FN3O B5497608 N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5497608.png)
N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, commonly known as FMPA, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. FMPA is a selective inhibitor of the dopamine transporter (DAT), a protein that is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting DAT, FMPA increases the concentration of dopamine in the synapse, leading to an enhancement of dopaminergic neurotransmission.
Mécanisme D'action
FMPA selectively inhibits N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, a protein that is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, FMPA increases the concentration of dopamine in the synapse, leading to an enhancement of dopaminergic neurotransmission. FMPA has been shown to have a high affinity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, with an IC50 value of 0.22 nM.
Biochemical and Physiological Effects:
FMPA has been shown to increase extracellular dopamine levels in the striatum of rats, as measured by microdialysis. FMPA has also been shown to increase locomotor activity in rats, which is consistent with the enhancement of dopaminergic neurotransmission. FMPA has been shown to have no effect on serotonin or norepinephrine transporters, indicating its selectivity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FMPA is its high selectivity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, which allows for the specific investigation of dopaminergic neurotransmission. Another advantage is its potency, with an IC50 value of 0.22 nM, which allows for the use of lower concentrations in experiments. One limitation of FMPA is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
For the study of FMPA include the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. FMPA could also be used to study the effects of dopamine on different brain regions and circuits, such as the prefrontal cortex and the mesolimbic pathway. The development of new derivatives of FMPA with improved solubility and selectivity could also be explored. Finally, the potential therapeutic applications of FMPA in the treatment of neurological and psychiatric disorders could be investigated.
Méthodes De Synthèse
The synthesis of FMPA involves the reaction of 2-(2-fluorophenyl)acetic acid with 4-(2-methylbenzyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting FMPA is then purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
FMPA has been studied for its potential applications in the field of neuroscience, particularly in the study of dopamine neurotransmission. FMPA has been used as a tool to investigate the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease. FMPA has also been used to study the effects of dopamine on behavior, cognition, and emotion.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-6-2-3-7-17(16)14-23-10-12-24(13-11-23)15-20(25)22-19-9-5-4-8-18(19)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUCPUMTTUWPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.